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Cat. No.: B009320 Get Quote

Introduction: Beyond Glycolysis – The Specificity of
Aldolase B
Fructose-Bisphosphate Aldolase (EC 4.1.2.13), a pivotal enzyme in central metabolism, is best

known for catalyzing the reversible cleavage of fructose 1,6-bisphosphate (FBP) into the triose

phosphates, glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP), a

cornerstone reaction of glycolysis and gluconeogenesis.[1] Vertebrates express three distinct

isozymes with tissue-specific roles: Aldolase A (muscle, erythrocytes), Aldolase C (brain), and

Aldolase B (liver, kidney, small intestine).[1][2]

While all isozymes efficiently catalyze the cleavage of FBP, Aldolase B possesses a unique and

physiologically critical ability to also metabolize fructose 1-phosphate (F-1-P).[1][3] This activity

is fundamental to the dietary metabolism of fructose. A deficiency in Aldolase B leads to the

genetic disorder Hereditary Fructose Intolerance (HFI), where the accumulation of F-1-P in

tissues causes severe hypoglycemia, liver, and kidney damage.[3][4]

Consequently, the specific measurement of Aldolase B activity using F-1-P as a substrate is a

vital tool for the diagnosis of HFI and for research into fructose metabolism.[5] Standard

aldolase assays using FBP measure the total activity of all isozymes present and cannot

distinguish the clinically relevant Aldolase B deficiency.[2] This guide provides a comprehensive
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protocol for a specific Aldolase B assay, starting with the critical step of preparing a soluble

substrate from its commercially available, water-insoluble barium salt, Fructose 1-(barium
phosphate).

Principle of the Coupled Spectrophotometric Assay
The direct measurement of F-1-P cleavage is challenging. Therefore, a coupled enzyme

system is employed to link the production of DHAP and glyceraldehyde to a readily detectable

spectrophotometric event: the oxidation of reduced nicotinamide adenine dinucleotide (NADH)

to NAD+. This is observed as a decrease in absorbance at 340 nm.

The assay proceeds through the following sequential reactions:

Aldolase B Reaction: Fructose 1-Phosphate is cleaved by Aldolase B into Dihydroxyacetone

Phosphate (DHAP) and D-Glyceraldehyde.

Coupling Reaction 1: The DHAP produced is isomerized to Glyceraldehyde 3-Phosphate

(G3P) by Triosephosphate Isomerase (TPI).

Coupling Reaction 2: The G3P is then reduced to Glycerol-3-Phosphate by Glycerol-3-

Phosphate Dehydrogenase (GDH), which simultaneously oxidizes one molecule of NADH to

NAD+.

The rate of decrease in absorbance at 340 nm is directly proportional to the Aldolase B activity

in the sample.
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Caption: Experimental workflow for the kinetic aldolase B assay.

Reagents & Materials:

Reagent/Material Example Supplier Purpose

Triethanolamine (TEA) Buffer Sigma-Aldrich Assay Buffer Base

EDTA Sigma-Aldrich Chelates divalent cations

NADH, Disodium Salt Sigma-Aldrich Co-substrate for detection

α-Glycerophosphate

Dehydrogenase/Triosephosph

ate Isomerase (GDH/TPI)

Sigma-Aldrich Coupled enzymes

Sodium Fructose-1-Phosphate Prepared in Protocol 1 Specific Substrate

Sample (e.g., Liver

Homogenate)
User-provided Source of Aldolase B

UV-transparent 96-well plate Corning Reaction Vessel

Spectrophotometric Plate

Reader
Molecular Devices Data Acquisition

Reagent Preparation:

Assay Buffer (10x Stock): 0.5 M Triethanolamine (TEA), 10 mM EDTA, pH adjusted to 7.6.

Store at 4°C.

Working Assay Buffer (1x): Dilute 10x stock with high-purity water.
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NADH Stock Solution (10 mM): Dissolve NADH powder in 1x Assay Buffer. Prepare fresh

and protect from light.

Coupled Enzyme Mix: Reconstitute lyophilized GDH/TPI enzyme mix in 1x Assay Buffer to a

working concentration (e.g., 10 U/mL GDH, 100 U/mL TPI). Store on ice during use.

Substrate Solution (50 mM): Dilute the stock F-1-P solution (from Protocol 1) to 50 mM using

1x Assay Buffer.

Assay Procedure (per well):

Plate Setup: Design the plate layout to include blanks, controls, and samples in triplicate.

Blank: Contains all reagents except the sample. Used for background subtraction.

Negative Control: Contains sample and all reagents except the F-1-P substrate. This

accounts for any non-specific NADH oxidation in the sample.

Sample: Contains all reagents.

Reagent Addition: In each well of the 96-well plate, add the following to achieve a final

volume of 200 µL. Prepare a master mix for efficiency.

Component Volume per Well Final Concentration

1x Assay Buffer 130 µL -

NADH Stock (10 mM) 4 µL 0.2 mM

Coupled Enzyme Mix 10 µL 0.5 U/mL GDH, 5 U/mL TPI

Sample (or Buffer for Blank) 1-20 µL Variable

Water to 180 µL -

Pre-incubation: Mix the plate gently and incubate at 37°C for 5 minutes to allow the

temperature to equilibrate and to record any non-specific background reaction.
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Reaction Initiation: Add 20 µL of the 50 mM Substrate Solution (or Assay Buffer for negative

controls) to each well to start the reaction.

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to

37°C. Measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

Data Analysis & Interpretation
Causality Behind the Calculation: The rate of aldolase activity is determined by the rate of

NADH consumption. The Beer-Lambert law (A = εcl) links absorbance (A) to concentration (c).

By using the known molar extinction coefficient (ε) for NADH at 340 nm (6220 M⁻¹cm⁻¹), we

can convert the change in absorbance over time directly into the rate of substrate conversion.

Calculation Steps:

Determine the Rate of Absorbance Change (ΔA/min): Plot absorbance vs. time. Identify the

linear portion of the curve (initial velocity) and calculate the slope. This is your ΔA/min.

Subtract the rate of the negative control from the sample rate.

Calculate Enzyme Activity (U/mL): Use the following formula:

Activity (U/mL) = [ (ΔA/min) / (ε × l) ] × (V_total / V_sample) × 10⁶

ΔA/min: Rate of absorbance change from step 1.

ε (epsilon): Molar absorptivity of NADH = 6220 M⁻¹cm⁻¹.

l (path length): Light path in cm. For a 96-well plate with 200 µL, this must be measured or

calculated (typically ~0.5-0.6 cm). Check your plate reader specifications.

V_total: Total reaction volume in mL (0.2 mL).

V_sample: Volume of sample added in mL.

10⁶: Conversion factor from Moles to µMoles.

Definition of Unit: One unit (U) of Aldolase activity is defined as the amount of enzyme that

catalyzes the conversion of 1.0 µmole of fructose 1-phosphate per minute at 37°C and pH 7.6.
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Expected Results:

Sample Type
Expected Aldolase B
Activity

Interpretation

Normal Human Liver

Homogenate

2.4 - 10.0 nmol/min/mg protein

[5]
Healthy Aldolase B function.

HFI Patient Liver Homogenate <10% of normal values [5]
Indicative of Aldolase B

deficiency.

System Validation and Trustworthiness
A robust assay is a self-validating one. The inclusion of proper controls is non-negotiable for

data integrity.

No-Substrate Control: This is the most critical control. Any decrease in A340 in the absence

of F-1-P indicates NADH oxidase activity or other interfering reactions within the sample

matrix. The rate of this reaction must be subtracted from the sample reaction rate.

Assay Linearity: To ensure the assay is quantitative, confirm that the reaction rate is linear

with respect to both time and the amount of enzyme (sample volume/concentration) added. If

the rate curves off too quickly, the sample may need to be diluted.

Positive Control: If available, a purified Aldolase B standard should be run to confirm that all

reagents are active.

Troubleshooting Guide:
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Problem Potential Cause(s) Recommended Solution(s)

High background rate in

negative control

Sample contains NADH

oxidase or lactate

dehydrogenase (if pyruvate is

present).

Subtract the background rate.

If excessively high, consider

sample dialysis or purification.

No activity in sample

Enzyme is inactive or absent.

Substrate or co-factors

degraded.

Test a positive control. Prepare

fresh NADH solution. Re-verify

F-1-P concentration.

Non-linear reaction curve
Substrate depletion; Enzyme

concentration is too high.

Dilute the sample and re-run

the assay. Ensure the analysis

is performed on the initial

linear phase.

"Jumping" or noisy readings
Air bubbles in wells; Particulate

matter in the sample.

Ensure proper mixing and

visually inspect the plate.

Centrifuge sample

homogenates before use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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